Ethyl 4,5-diphenylthiophene-2-carboxylate
Description
Chemical Significance and Historical Context in Heterocyclic Chemistry
Thiophene derivatives have been integral to heterocyclic chemistry since Viktor Meyer’s isolation of thiophene in 1882. This compound emerges from this lineage as a modern synthetic target, leveraging the aromatic stability of the thiophene ring while introducing substituents that modulate electronic and steric properties. The compound’s design reflects historical efforts to functionalize thiophenes for applications ranging from conductive polymers to bioactive molecules.
The introduction of phenyl groups at the 4- and 5-positions enhances π-conjugation, a strategy borrowed from polythiophene research, where aryl substituents improve charge transport in organic semiconductors. The ethyl carboxylate group at position 2 introduces both steric bulk and electron-withdrawing character, enabling further derivatization via hydrolysis or transesterification. This functional versatility positions the compound as a scaffold for synthesizing advanced materials and pharmaceutical candidates.
Structural Classification Within Thiophene Derivatives
This compound belongs to the class of 2,3,4,5-tetrasubstituted thiophenes, characterized by the following structural features:
The phenyl groups induce planarity in the molecule, extending conjugation across the thiophene ring and substituents. This planarization enhances intermolecular π-π stacking, a critical factor in materials science applications. The carboxylate group introduces polarity, improving solubility in polar aprotic solvents compared to unsubstituted thiophenes.
Spectroscopic analyses, including NMR and X-ray crystallography, reveal distinct electronic effects:
Key Research Milestones in Diphenylthiophene Carboxylate Chemistry
Synthetic Advancements :
The compound’s synthesis often employs the Paal-Knorr thiophene synthesis , where 1,4-diketones react with sulfidizing agents like phosphorus pentasulfide (P~4~S~10~). For this compound, a modified approach uses Lawesson’s reagent to sulfurize diketone precursors under milder conditions. Recent optimizations (2020–2025) have focused on catalytic methods to improve yields and reduce byproducts.Materials Science Applications :
Pharmaceutical Intermediates :
this compound serves as a precursor to bioactive molecules. For example, hydrolysis to the free carboxylic acid enables coupling with amines to form amide derivatives screened for kinase inhibition.Recent Innovations (2023–2025) :
Properties
Molecular Formula |
C19H16O2S |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
ethyl 4,5-diphenylthiophene-2-carboxylate |
InChI |
InChI=1S/C19H16O2S/c1-2-21-19(20)17-13-16(14-9-5-3-6-10-14)18(22-17)15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
InChI Key |
HLSBISFVXMCFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Key Steps and Conditions
- Suzuki-Miyaura Arylation :
- Reagents : Aryl boronic acids, Pd catalysts (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃).
- Solvent : DMF, THF, or toluene.
- Mechanism : Transmetallation of aryl boronic acids with Pd(0) followed by oxidative addition and reductive elimination to form C–C bonds.
- Example : A programmed synthesis approach involves ester-directed bromination at C4, followed by Suzuki coupling with phenylboronic acid to install substituents at C5.
| Reaction Parameters | Conditions | Yield | Reference |
|---|---|---|---|
| C5 Arylation (Suzuki) | Pd(PPh₃)₄, K₂CO₃, DMF, 80–85°C, 6 h | 73–90% | |
| C4 Arylation (Directed Bromination) | NBS, DMF, 60°C, 2 h | 85–95% |
Decarboxylative Cross-Coupling (DCC)
- Reagents : Aryl halides, Pd catalysts, Cu additives (e.g., CuI).
- Mechanism : Decarboxylation generates a nucleophilic aryl intermediate, which couples with activated aryl halides.
- Advantages : Avoids stoichiometric organometallic reagents.
Gewald Reaction for Thiophene Core Synthesis
The Gewald reaction synthesizes 2-aminothiophenes via a three-component system (ketone, activated nitrile, sulfur) under morpholine catalysis. Solvent-free protocols enhance efficiency.
Steps and Optimization
- Ketone Selection : Diphenylketone derivatives introduce phenyl groups during cyclization.
- Ethyl Cyanoacetate : Provides the ester moiety upon cyclization.
- Sulfur Source : Elemental sulfur or thiourea.
| Parameter | Optimized Conditions | Yield | Reference |
|---|---|---|---|
| Solvent-Free Gewald | Morpholine, RT, 24 h | 60–75% | |
| Ketone: Diphenylketone | Ethyl cyanoacetate, S₈, morpholine | 70% |
Stepwise Functionalization with Ester Control
Cynthia Messina’s work highlights using an ester group to direct regioselective functionalization. This approach minimizes side reactions and improves purity.
Synthetic Workflow
- C5 Arylation : Suzuki coupling of bromothiophene ester with phenylboronic acid.
- C4 Bromination : Directed by the ester group using NBS/DMF.
- C4 Arylation : Suzuki coupling of the brominated intermediate with phenylboronic acid.
| Step | Reagents | Yield | Purity (HPLC) |
|---|---|---|---|
| C5 Arylation | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 6 h | 90% | >98% |
| C4 Bromination | NBS, DMF, 60°C, 2 h | 95% | >95% |
| C4 Arylation | Pd(dppf)Cl₂, K₂CO₃, THF, 100°C, 12 h | 85% | >98% |
Vilsmeier-Haack Cyclization
This method involves converting acetophenones to β-chloro-cinnamonitrile via Vilsmeier-Haack reaction, followed by cyclization with methylthioglycolate.
Key Steps
- Vilsmeier-Haack Reaction : POCl₃/DMF generates an electrophilic intermediate.
- Cyclization : Reaction with methylthioglycolate forms the thiophene core.
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF, acetophenone, 0–25°C | 80–90% | |
| Cyclization | NaOMe, MeOH, reflux, 30 min | 75–85% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Pd-Catalyzed Couplings | High regioselectivity, modular | Expensive catalysts, organics | 70–95% |
| Gewald Reaction | Solvent-free, scalable | Limited to 2-amino derivatives | 60–75% |
| Ester-Controlled Steps | Minimal waste, high purity | Multi-step synthesis | 85–90% |
| Vilsmeier-Haack | Robust for thiophene cores | Hazardous reagents (POCl₃) | 75–85% |
Critical Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-diphenylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Benzene, substituted benzene, acid catalysts
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Ethyl 4,5-diphenylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 4,5-diphenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Position and Functional Group Variations
Ethyl 3,5-Diphenylthiophene-2-carboxylate (TH1)
- Substituents : Phenyl groups at 3- and 5-positions (vs. 4,5-diphenyl in the target compound).
- Synthesis : Similar purification via silica gel chromatography with hexane-ethyl acetate eluent, but positional isomerism alters electronic conjugation and steric bulk .
Ethyl 5-Hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate
- Functional Groups : Hydroxy and oxo groups at the 5-, 4-, and 7-positions, forming a dihydrobenzo[b]thiophene scaffold.
- Physical Properties : Melting point 174–178°C; IR peaks at 1774 and 1721 cm⁻¹ (C=O stretching) .
- Synthesis : Derived from triacetate intermediates using acetic anhydride and boron trifluoride, indicating higher reactivity due to electron-withdrawing substituents .
Ethyl 4,5-Dimethyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate
- Substituents : Methyl groups at 4,5-positions and a thiourea side chain.
Ethyl 2-Amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate
- Functional Groups: Amino group at 2-position and cyclohexylphenyl at 4-position.
- Safety Profile: Classified as a respiratory irritant (unlike the target compound, which lacks amino groups), highlighting substituent-dependent toxicity .
Structural and Spectral Comparisons
Biological Activity
Ethyl 4,5-diphenylthiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Overview of Thiophene Derivatives
Thiophene derivatives are known for their ability to interact with various biological targets, including enzymes involved in DNA replication and repair. They have been investigated for their potential as anticancer agents due to their ability to inhibit topoisomerases, which are crucial for DNA metabolism in rapidly dividing cells. The inhibition of topoisomerases can lead to apoptosis in cancer cells, making thiophene derivatives a promising area of study for cancer therapeutics.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of topoisomerase II. This enzyme facilitates the unwinding and rewinding of DNA strands during replication. Compounds that inhibit topoisomerase II can disrupt this process, leading to increased DNA damage and subsequent cell death.
Key Findings from Research Studies
- Inhibition Studies : Research has shown that various thiophene derivatives exhibit potent inhibitory effects on topoisomerase II. For instance, a study reported that certain thiophene derivatives demonstrated significant cytotoxicity against human leukemia cell lines with IC50 values ranging from 68.9 μM to 82.1 μM, indicating effective dose-dependent inhibition of cell proliferation .
- Apoptotic Activity : this compound has been linked to the induction of apoptosis in cancer cells. This is primarily due to its ability to interfere with DNA processes and induce cellular stress responses .
- Selectivity and Efficacy : In vitro studies have indicated that some thiophene derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For example, compounds derived from thiophene have shown varying degrees of selectivity in inhibiting cancer cell growth compared to healthy cell lines .
Data Table: Biological Activity Overview
| Study | Cell Line | IC50 (μM) | Mechanism | Notes |
|---|---|---|---|---|
| Study 1 | Molt4 | 68.9 | Topoisomerase II Inhibition | Significant cytotoxicity observed |
| Study 2 | Nalm6 | 69.2 | Apoptosis Induction | Dose-dependent effects noted |
| Study 3 | K562 | 82.1 | DNA Interaction | Selective against cancer cells |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of thiophene derivatives, this compound was found to significantly inhibit the growth of leukemia cell lines Molt4 and K562. The compound's mechanism involved the disruption of topoisomerase II activity, leading to enhanced apoptosis rates in treated cells .
Case Study 2: Selectivity Testing
Another investigation focused on the selectivity of thiophene derivatives against healthy versus cancerous cell lines. The results indicated that while some compounds showed potent activity against cancer cells, they had minimal effects on normal fibroblast cells, suggesting a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
